molecular formula C17H33N3O3 B14783885 (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate

Katalognummer: B14783885
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: GYBBTFVDWWGLKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amide linkage, and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amide Group: The amide linkage is introduced by reacting the piperidine derivative with an appropriate amine and carboxylic acid derivative.

    Attachment of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-Benzyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate
  • Benzyl (3R)-3-{[(2S)-2-amino-N,3-dimethylbutanamido]methyl}piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 4-((2-amino-N,3-dimethylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the configuration of the piperidine ring

Eigenschaften

Molekularformel

C17H33N3O3

Molekulargewicht

327.5 g/mol

IUPAC-Name

tert-butyl 4-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-12(2)14(18)15(21)19(6)11-13-7-9-20(10-8-13)16(22)23-17(3,4)5/h12-14H,7-11,18H2,1-6H3

InChI-Schlüssel

GYBBTFVDWWGLKN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(C)CC1CCN(CC1)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.